molecular formula C11H9FN2O3 B2872607 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 2024389-76-0

1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2872607
CAS No.: 2024389-76-0
M. Wt: 236.202
InChI Key: JPMUPWLEVIIHIP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring bearing a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity under various conditions, and developing methods for its synthesis .

Preparation Methods

The synthesis of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted pyrazole derivatives and alcohols.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluoro-5-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the fluorine and methoxy substituents on the phenyl ring with the pyrazole and carboxylic acid functionalities, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-5-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-17-9-5-7(12)4-8(6-9)14-3-2-10(13-14)11(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMUPWLEVIIHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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